molecular formula C6H7ClO3S2 B6215249 4-(methoxymethyl)thiophene-2-sulfonyl chloride CAS No. 2731007-93-3

4-(methoxymethyl)thiophene-2-sulfonyl chloride

Cat. No.: B6215249
CAS No.: 2731007-93-3
M. Wt: 226.7 g/mol
InChI Key: MASXVOLMIGJKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methoxymethyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(methoxymethyl)thiophene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 4-(methoxymethyl)thiophene. This reaction typically uses chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride is used in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

4-(methoxymethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)thiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

4-(methoxymethyl)thiophene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and thiophene-based compounds:

    4-(methoxymethyl)benzene-1-sulfonyl chloride: Similar in structure but with a benzene ring instead of a thiophene ring. The thiophene ring in this compound provides different electronic properties and reactivity.

    2-thiophenesulfonyl chloride: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    4-(methoxymethyl)thiophene-2-sulfonamide: The sulfonamide derivative of this compound, which has different chemical properties and applications.

The unique combination of the methoxymethyl group and the thiophene ring in this compound distinguishes it from other similar compounds, providing distinct reactivity and applications in various fields of research and industry.

Properties

CAS No.

2731007-93-3

Molecular Formula

C6H7ClO3S2

Molecular Weight

226.7 g/mol

IUPAC Name

4-(methoxymethyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClO3S2/c1-10-3-5-2-6(11-4-5)12(7,8)9/h2,4H,3H2,1H3

InChI Key

MASXVOLMIGJKDZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CSC(=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.